Doramapimod
Descripción general
Descripción
Doramapimod es una molécula pequeña que funciona como un potente inhibidor de la proteína quinasa 38 activada por mitógeno (MAPK). Este compuesto se ha investigado por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento de enfermedades inflamatorias como la artritis reumatoide, la enfermedad de Crohn y la psoriasis .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un compuesto herramienta para estudiar la vía de señalización MAPK p38.
Biología: Se investiga por sus efectos en procesos celulares como la inflamación y la apoptosis.
Medicina: Se explora como un agente terapéutico para enfermedades inflamatorias, cáncer y enfermedades infecciosas.
Industria: Posibles aplicaciones en el desarrollo de nuevos fármacos y estrategias terapéuticas .
Mecanismo De Acción
Doramapimod ejerce sus efectos inhibiendo la MAPK p38, una enzima clave involucrada en la regulación de las respuestas inflamatorias. Al unirse al bolsillo de ATP y a un sitio alostérico en la MAPK p38, this compound evita la fosforilación y activación de los objetivos aguas abajo, reduciendo así la producción de citoquinas proinflamatorias como el factor de necrosis tumoral-alfa y la interleucina-1 beta .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Doramapimod interacts with the p38 MAPK, a crucial enzyme involved in the regulation of proinflammatory cytokines . It binds to an allosteric site of the human p38 MAPK, which requires a large conformational change not previously observed for other kinases . This interaction results in the inhibition of the p38 MAPK, thereby suppressing the production of proinflammatory cytokines .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block the release of tumor necrosis factor alpha (TNF-α) in lipopolysaccharide-stimulated THP-1 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits the activity of p38 MAPK, which is crucial in regulating the production of proinflammatory cytokines, such as tumor necrosis factor α (TNFα) and interleukin-1β .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It has been shown to restore the cadmium-induced disruptive structural organization of microtubules across the Sertoli cell cytoplasm .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . In a study involving horses, this compound was well-tolerated and demonstrated anti-inflammatory effects in a low-dose endotoxemia model .
Metabolic Pathways
It is known to interact with the p38 MAPK pathway, which plays a crucial role in inflammation and cell cycle regulation .
Transport and Distribution
It is known to bind to an allosteric site of the human p38 MAPK, suggesting it may be transported to where this kinase is located within the cell .
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the literature . Given its role as a p38 MAPK inhibitor, it is likely to be found in locations where this kinase is present .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Doramapimod se sintetiza mediante un proceso de varios pasos que implica la formación de un núcleo de pirazol, seguido de la introducción de varios sustituyentes. Los pasos clave incluyen:
Formación del núcleo de pirazol: Esto implica la reacción de un derivado de hidracina con una β-dicetona para formar el anillo de pirazol.
Reacciones de sustitución: Se introducen varios sustituyentes al núcleo de pirazol mediante reacciones de sustitución nucleofílica.
Acoplamiento final: El paso final implica el acoplamiento del pirazol sustituido con un derivado de naftaleno para formar la molécula completa de this compound.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero está optimizada para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, métodos de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
Doramapimod experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales en la molécula de this compound.
Sustitución: Las reacciones de sustitución nucleofílica se utilizan comúnmente para introducir diferentes sustituyentes al núcleo de pirazol
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.
Sustitución: Los reactivos nucleofílicos como los haluros de alquilo y los haluros de arilo se emplean en reacciones de sustitución
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que pueden tener diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Doramapimod es único entre los inhibidores de MAPK p38 debido a su alta selectividad y potencia. Compuestos similares incluyen:
SB203580: Otro inhibidor de MAPK p38 con menor selectividad.
VX-702: Un inhibidor de MAPK p38 con potencia similar pero diferentes propiedades farmacocinéticas.
Losmapimod: Un inhibidor de MAPK p38 con aplicaciones en enfermedades cardiovasculares .
This compound destaca por su fuerte afinidad de unión y su capacidad para inhibir múltiples isoformas de MAPK p38, lo que lo convierte en una herramienta valiosa tanto en contextos de investigación como terapéuticos .
Propiedades
IUPAC Name |
1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O3/c1-22-9-11-23(12-10-22)36-29(21-28(34-36)31(2,3)4)33-30(37)32-26-13-14-27(25-8-6-5-7-24(25)26)39-20-17-35-15-18-38-19-16-35/h5-14,21H,15-20H2,1-4H3,(H2,32,33,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCOAUNKQVWQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048957 | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
285983-48-4 | |
Record name | Doramapimod | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=285983-48-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doramapimod [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0285983484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doramapimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03044 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Doramapimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DORAMAPIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO1A8B3YVV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of doramapimod?
A1: this compound is a highly selective inhibitor of p38α MAPK, a serine/threonine kinase involved in inflammatory and stress responses. [, , , ]
Q2: How does this compound interact with p38α MAPK?
A2: Unlike some other p38α MAPK inhibitors that target the ATP-binding site, this compound acts as an allosteric inhibitor, binding to a distinct site on the kinase. [, ]
Q3: Does this compound bind to the DFG-in or DFG-out conformation of p38α MAPK?
A3: While this compound exhibits high affinity for the DFG-out conformation, research suggests it can also bind to the DFG-in state, inducing conformational changes in the kinase. []
Q4: What are the downstream effects of this compound inhibiting p38α MAPK?
A4: Inhibition of p38α MAPK by this compound leads to a decrease in the phosphorylation of downstream targets involved in inflammatory responses. This includes a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β. [, , , , , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C34H40N8O3, and its molecular weight is 616.74 g/mol.
Q6: Is there information available on the spectroscopic data for this compound?
A6: The provided research papers primarily focus on the biological activity and do not provide detailed spectroscopic data for this compound.
Q7: Is this compound known to be a catalyst in any reactions?
A7: this compound is a kinase inhibitor and does not exhibit catalytic properties. Its primary role is to bind to p38α MAPK and block its activity.
Q8: What is known about the stability of this compound under different conditions?
A8: Specific information on the stability of this compound under various conditions was not found in the provided research.
Q9: What are the primary routes of administration for this compound in preclinical studies?
A9: In the provided research, this compound was primarily administered in vitro to cell cultures or ex vivo to primary patient samples. In vivo studies utilized intravenous administration in a horse model. [, , , , , ]
Q10: Are there known biomarkers to predict the efficacy of this compound?
A11: Research suggests that elevated levels of IL-1β and increased p38 MAPK phosphorylation in AML samples may correlate with sensitivity to this compound. []
Q11: Has this compound been compared to other p38 MAPK inhibitors?
A12: Yes, several studies compared the efficacy and sensitivity profiles of this compound with other p38 MAPK inhibitors, including ralimetinib and ARRY 614. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.